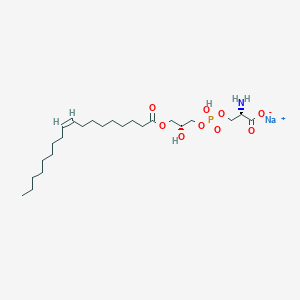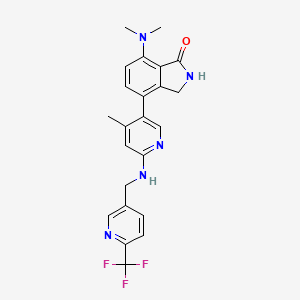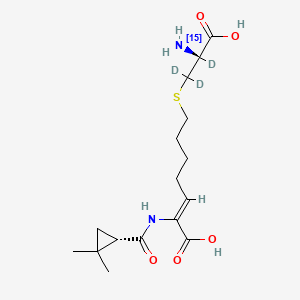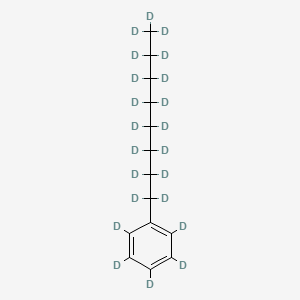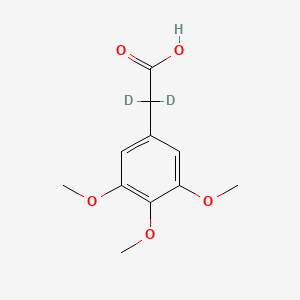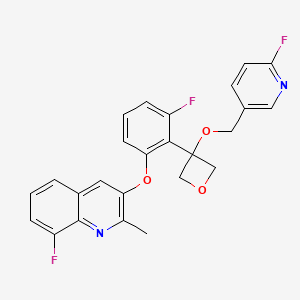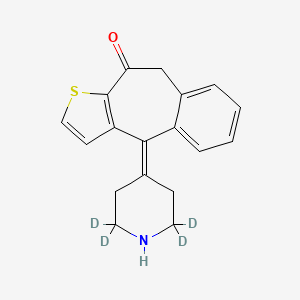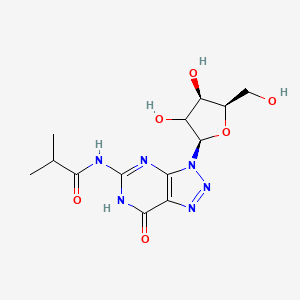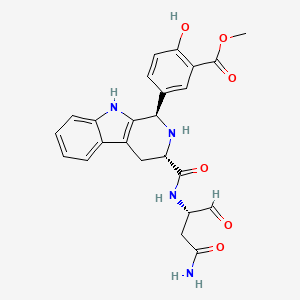![molecular formula C40H49N4O8P B12403328 3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5S)-5-[[ビス(4-メトキシフェニル)フェニルメトキシ]メチル]-2-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリルは、複数の官能基を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(2R,3S,5S)-5-[[ビス(4-メトキシフェニル)フェニルメトキシ]メチル]-2-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリルの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。このプロセスは通常、オキソラン-3-イル中間体の調製から始まり、続いてホスファニル基の導入、そして最後にプロパンニトリル部分の付加が行われます。各ステップでは、収率と純度を高く保つために、温度、pH、反応時間の注意深い制御が必要です。
工業生産方法
この化合物の工業生産には、自動反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。これらの方法は、反応条件を正確に制御し、化合物を大量に効率的に生産することを可能にします。クロマトグラフィーや結晶化などの高度な精製技術の使用により、最終製品が要求された仕様を満たしていることが保証されます。
化学反応の分析
反応の種類
(2R,3S,5S)-5-[[ビス(4-メトキシフェニル)フェニルメトキシ]メチル]-2-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、強い酸化剤を使用して酸化することができ、対応する酸化物の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体の生成につながります。
置換: この化合物は、求核置換反応に参加することができ、官能基が他の求核剤によって置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。反応条件は通常、所望の変換を促進するために、制御された温度、不活性雰囲気、特定の溶媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成し、還元はアルコールまたはアミンを生成し、置換反応はさまざまな置換された誘導体を生成する可能性があります。
科学研究への応用
(2R,3S,5S)-5-[[ビス(4-メトキシフェニル)フェニルメトキシ]メチル]-2-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリルは、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、そしてさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗癌作用を含む、潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を調査する研究が進んでいます。
産業: これは、新素材の開発や産業プロセスにおける触媒として使用されます。
科学的研究の応用
3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
(2R,3S,5S)-5-[[ビス(4-メトキシフェニル)フェニルメトキシ]メチル]-2-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物の比較
類似化合物
- (2R,3S,5S)-5-[[ビス(4-メトキシフェニル)フェニルメトキシ]メチル]-2-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリル
- (2R,3S,5S)-5-[[ビス(4-メトキシフェニル)フェニルメトキシ]メチル]-2-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリル
独自性
(2R,3S,5S)-5-[[ビス(4-メトキシフェニル)フェニルメトキシ]メチル]-2-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリルの独自性は、その特定の構造と、独自の化学的および生物学的特性をもたらす複数の官能基の存在にあります。これは、研究や産業におけるさまざまな用途にとって貴重な化合物です。
類似化合物との比較
Similar Compounds
- 3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C40H49N4O8P |
|---|---|
分子量 |
744.8 g/mol |
IUPAC名 |
3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-36-24-35(51-38(36)43-25-29(5)37(45)42-39(43)46)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-36,38H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36-,38+,53?/m0/s1 |
InChIキー |
GYSQEEMWSGWZLC-UCJHVJIYSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


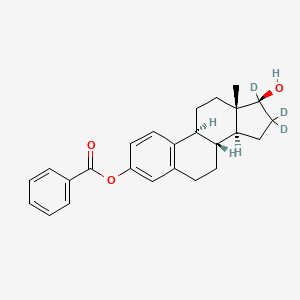

![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)

